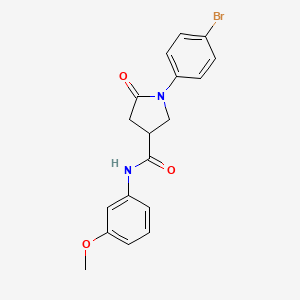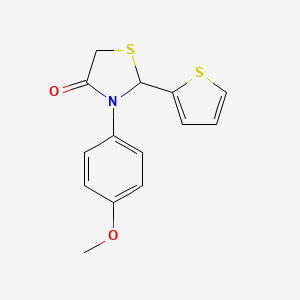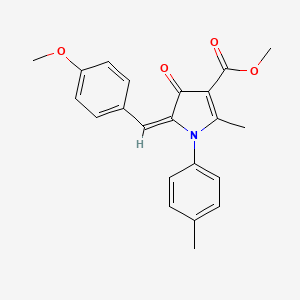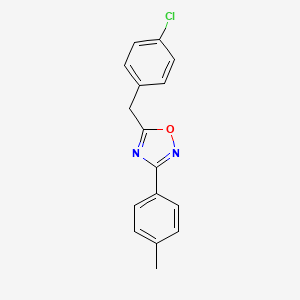![molecular formula C31H30N2O3 B11614745 cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B11614745.png)
cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and a dibenzo[b,e][1,4]diazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of condensation reactions involving appropriate benzene derivatives and amines.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Functionalization with hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives, using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions on the aromatic rings could introduce various functional groups.
Applications De Recherche Scientifique
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone has several scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.
Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl derivatives: Compounds with similar cyclopropyl groups.
Dibenzo[b,e][1,4]diazepine derivatives: Compounds with the same core structure but different substituents.
Uniqueness
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C31H30N2O3 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
5-(cyclopropanecarbonyl)-6-(3-methoxyphenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H30N2O3/c1-19-10-12-20(13-11-19)23-17-26-29(28(34)18-23)30(22-6-5-7-24(16-22)36-2)33(31(35)21-14-15-21)27-9-4-3-8-25(27)32-26/h3-13,16,21,23,30,32H,14-15,17-18H2,1-2H3 |
Clé InChI |
GJZPHOVOTOVOIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC(=CC=C6)OC)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-cyano-4-(4-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11614668.png)
![N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11614669.png)
![3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11614673.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11614688.png)
![1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614697.png)

![N-ethyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614708.png)
![1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11614712.png)


![1-Methyl-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide](/img/structure/B11614722.png)
![2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614729.png)

![N-(4-ethoxyphenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11614741.png)
